4-carbamimidoyl-N-(3,4-dimethoxyphenyl)benzamide
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Overview
Description
4-carbamimidoyl-N-(3,4-dimethoxyphenyl)benzamide is a chemical compound with the molecular formula C16H17N3O3. It is known for its unique structure, which includes a benzamide core substituted with carbamimidoyl and dimethoxyphenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-carbamimidoyl-N-(3,4-dimethoxyphenyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzamide Core: The initial step involves the reaction of 3,4-dimethoxyaniline with benzoyl chloride to form N-(3,4-dimethoxyphenyl)benzamide.
Introduction of the Carbamimidoyl Group: The benzamide derivative is then treated with cyanamide under acidic conditions to introduce the carbamimidoyl group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis .
Chemical Reactions Analysis
Types of Reactions
4-carbamimidoyl-N-(3,4-dimethoxyphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the carbamimidoyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide core.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones
Scientific Research Applications
4-carbamimidoyl-N-(3,4-dimethoxyphenyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-carbamimidoyl-N-(3,4-dimethoxyphenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved in its action depend on the specific biological context and target .
Comparison with Similar Compounds
Similar Compounds
4-carbamimidoyl-N-(3,4-dimethoxyphenyl)benzamide: Unique due to its specific substitution pattern and functional groups.
N-(3,4-dimethoxyphenyl)benzamide: Lacks the carbamimidoyl group, resulting in different chemical properties.
4-carbamimidoyl-N-phenylbenzamide: Similar structure but without the methoxy groups on the phenyl ring.
Uniqueness
This compound stands out due to its combination of carbamimidoyl and dimethoxyphenyl groups, which confer unique chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
53032-89-6 |
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Molecular Formula |
C16H17N3O3 |
Molecular Weight |
299.32 g/mol |
IUPAC Name |
4-carbamimidoyl-N-(3,4-dimethoxyphenyl)benzamide |
InChI |
InChI=1S/C16H17N3O3/c1-21-13-8-7-12(9-14(13)22-2)19-16(20)11-5-3-10(4-6-11)15(17)18/h3-9H,1-2H3,(H3,17,18)(H,19,20) |
InChI Key |
JRXLYNKDAPFVHG-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C(=N)N)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C(=N)N)OC |
Key on ui other cas no. |
53032-89-6 |
Synonyms |
4-amidinobenzoic acid 3',4'-dimethoxyanilide |
Origin of Product |
United States |
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